2-Azido-1-(4,4-difluoropiperidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
2-Azido-1-(4,4-difluoropiperidin-1-yl)ethan-1-one is a compound that has found applications in various fields of scientific research, particularly in the synthesis of complex molecular structures and in materials science. Its utility stems from the reactivity of the azido group, which can participate in numerous chemical transformations, including cycloaddition reactions to form heterocyclic compounds and as a precursor for generating nitrenes that can be involved in aziridination reactions or ring expansion processes.
Coordination Polymers and Magnetic Materials : Azido compounds, including those structurally related to this compound, are extensively used in the synthesis of coordination polymers with unique magnetic properties. For instance, azido-bridged Co(2+) compounds demonstrate diverse magnetic behaviors, including antiferromagnetic coupling and weak ferromagnetism, owing to their specific structural arrangements and the modes of azido bridging between metal centers (Li et al., 2008). These findings are significant for the development of new magnetic materials with potential applications in data storage and spintronic devices.
Photoredox Catalysis : In the realm of organic synthesis, azido compounds serve as valuable reagents for photoredox catalysis, enabling the functionalization of alkenes. A noteworthy application includes the visible light photoredox alkylazidation of alkenes, a reaction that integrates azido groups and heteroarenium salts to afford azido-containing dihydropyridines. This reaction exemplifies a practical and innovative approach for the difunctionalization of alkenes, highlighting the versatility of azido compounds in synthesizing nitrogen-rich heterocycles (Yang et al., 2020).
Corrosion Inhibition : Azido-functionalized compounds have been explored for their corrosion inhibition properties. Specifically, azido-bridged cadmium(II) Schiff base complexes have demonstrated efficacy in protecting mild steel against corrosion in acidic environments. These complexes form protective layers on the metal surface, significantly reducing corrosion rates and showcasing the potential of azido derivatives in materials protection and maintenance (Das et al., 2017).
Peptide Modification : The incorporation of azido groups into peptides through copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a powerful tool for peptide modification. This strategy enables the regiospecific introduction of azido groups into peptides, facilitating further functionalization and the synthesis of peptide-based materials with novel biological activities (Tornøe et al., 2002).
Properties
IUPAC Name |
2-azido-1-(4,4-difluoropiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N4O/c8-7(9)1-3-13(4-2-7)6(14)5-11-12-10/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPWWLAPRXTIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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